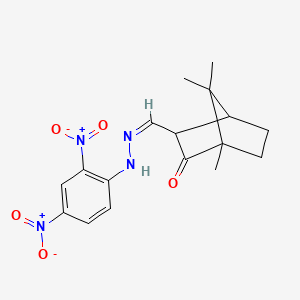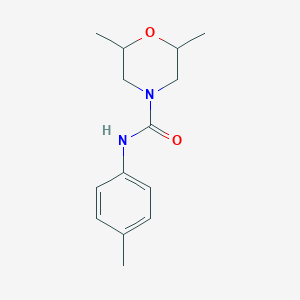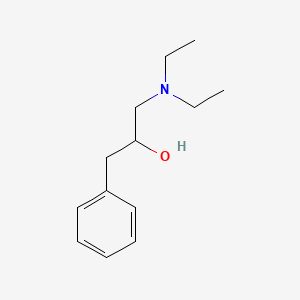
Ethyl 2,3-dimethyl-2-nonenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dimethyl-2-nonenoate is an organic compound with the molecular formula C13H24O2 It is an ester derived from nonenoic acid and is characterized by its branched structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethyl-2-nonenoate can be synthesized through esterification reactions involving nonenoic acid and ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired ester product. The process involves the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethyl-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions may involve the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 2,3-dimethyl-2-nonenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethyl-2-nonenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The compound’s branched structure may influence its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-nonenoate
- Ethyl 2-cyano-3-methyl-2-nonenoate
- Methyl 3-hydroxy-2-methylene-8-nonenoate
Uniqueness
Ethyl 2,3-dimethyl-2-nonenoate is unique due to its specific branching and the position of the double bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.
Properties
CAS No. |
52075-11-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
ethyl (E)-2,3-dimethylnon-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-7-8-9-10-11(3)12(4)13(14)15-6-2/h5-10H2,1-4H3/b12-11+ |
InChI Key |
CNCNQZHKLDLKTF-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCC/C(=C(\C)/C(=O)OCC)/C |
Canonical SMILES |
CCCCCCC(=C(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


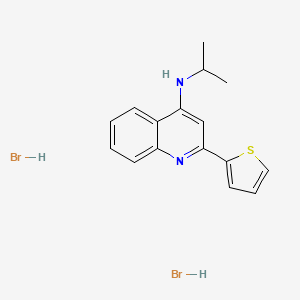
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
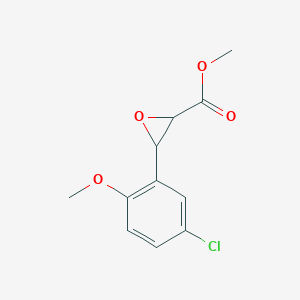
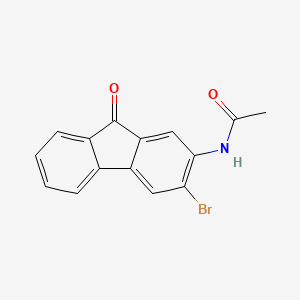
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)

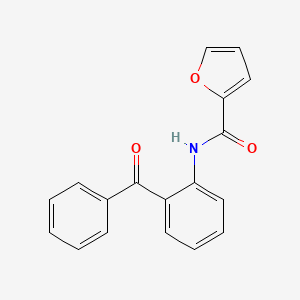

![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)

